

A Technical Guide to 2-bromo-N-methylbenzenesulfonamide

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Compound of Interest

Compound Name: 2-bromo-N-methylbenzenesulfonamide

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This technical guide provides a comprehensive overview of **2-bromo-N-methylbenzenesulfonamide**, a member of the benzenesulfonamide class of compounds. Benzenesulfonamides are a well-established and versatile scaffold in medicinal chemistry, known for a wide range of pharmacological activities. This document consolidates key chemical data, a plausible synthetic route, and explores the potential biological significance of this compound to support ongoing research and development efforts.

Chemical Identity and Properties

The fundamental chemical and physical properties of **2-bromo-N-methylbenzenesulfonamide** are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 1: Chemical Identifiers and Descriptors

Identifier/Descriptor	Value	Source
IUPAC Name	2-bromo-N-methylbenzenesulfonamide	[1]
CAS Number	98192-14-4	[1][2][3]
Molecular Formula	C ₇ H ₈ BrNO ₂ S	[1]
Molecular Weight	250.12 g/mol	[1]
Canonical SMILES	CNS(=O) (=O)C1=CC=CC=C1Br	[1]
InChI Key	HSCKMNXETNFFAJ- UHFFFAOYSA-N	[1]

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	1.6	[1]
Topological Polar Surface Area	54.6 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]
Exact Mass	248.94591 Da	[1]

Synthesis and Experimental Protocols

While specific, peer-reviewed experimental protocols for the synthesis of **2-bromo-N-methylbenzenesulfonamide** are not extensively detailed in publicly available literature, a reliable synthetic pathway can be proposed based on established methods for sulfonamide formation. The most direct approach involves the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and methylamine.[4]

Proposed Synthesis of 2-bromo-N-methylbenzenesulfonamide

The synthesis can be logically approached by reacting 2-bromobenzenesulfonyl chloride with methylamine. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.

A generalized experimental protocol is provided below.

Materials:

- 2-bromobenzenesulfonyl chloride
- Methylamine (e.g., 40% solution in water or as a gas)
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- A non-nucleophilic base (e.g., triethylamine, pyridine)
- 1M Hydrochloric acid
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

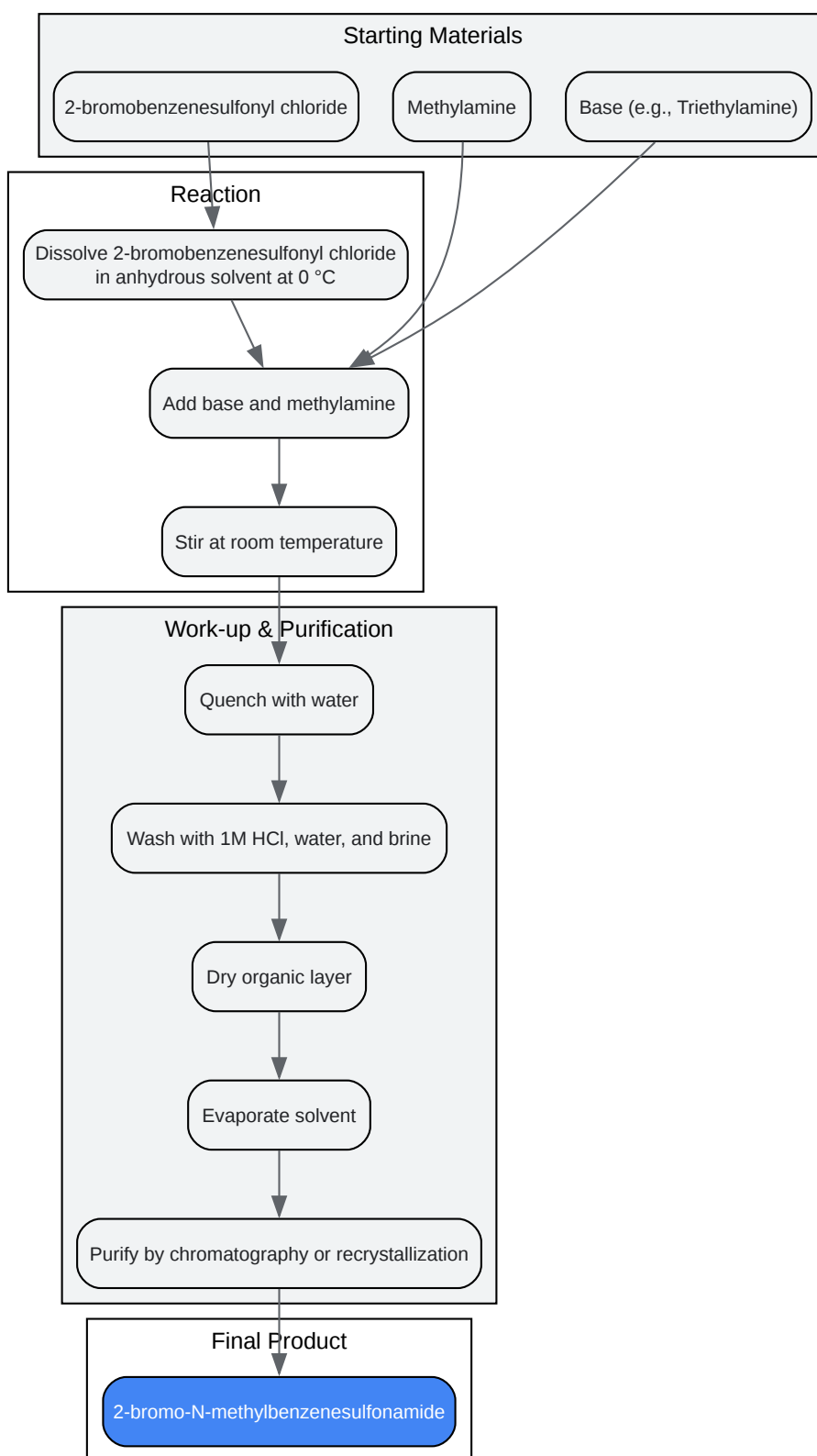
Procedure:

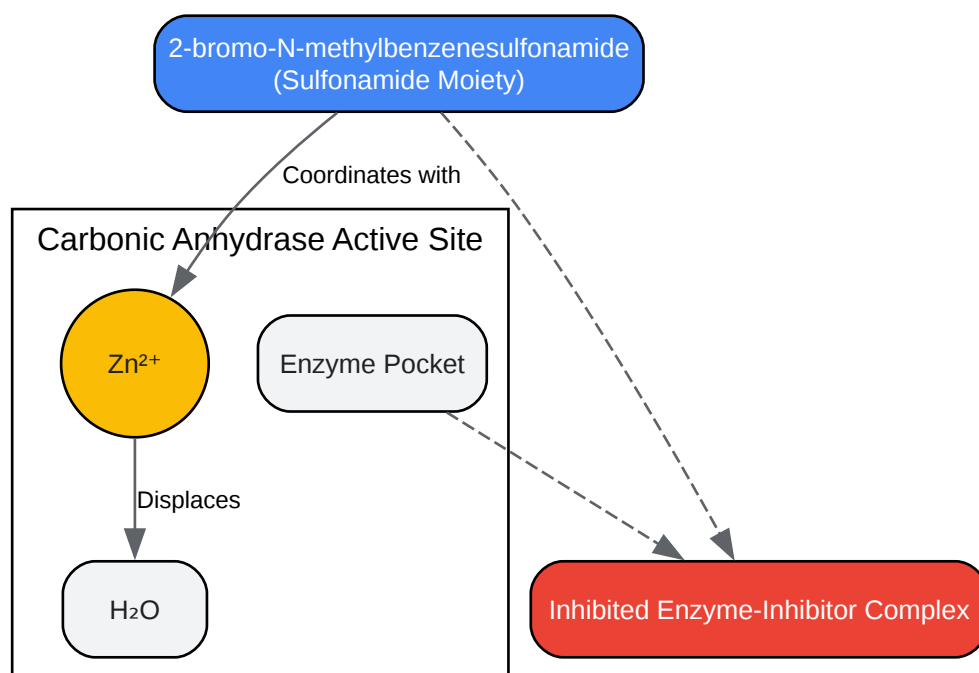
- **Reaction Setup:** Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
- **Addition of Reagents:** Add the non-nucleophilic base (1.1-1.2 eq) to the solution. Subsequently, add methylamine (1.1-1.2 eq) dropwise, maintaining the temperature at 0 °C.

- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
- **Work-up:** Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash successively with 1M HCl to remove excess amine and base, followed by water and then brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography to yield pure **2-bromo-N-methylbenzenesulfonamide**.

Synthesis Workflow Diagram

The following diagram illustrates the proposed synthetic workflow for **2-bromo-N-methylbenzenesulfonamide**.





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